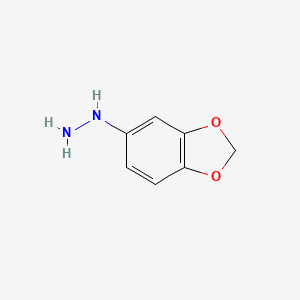

1,3-Benzodioxol-5-ylhydrazine

Description

1,3-Benzodioxol-5-ylhydrazine is a hydrazine derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety attached to a hydrazine group. Its synthesis typically involves the reaction of 1,3-benzodioxol-5-yl isothiocyanate with hydrazine hydrate, yielding 4-(1,3-benzodioxol-5-yl)thiosemicarbazide (A) (). Subsequent condensation with aromatic aldehydes generates thiosemicarbazone derivatives (1–10) (), which are characterized by spectroscopic methods (IR, NMR, mass spectrometry) and elemental analysis (). The benzodioxole ring enhances electron density and steric effects, influencing reactivity and biological interactions.

Properties

IUPAC Name |

1,3-benzodioxol-5-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-9-5-1-2-6-7(3-5)11-4-10-6/h1-3,9H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICYFFZBYGXTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505929 | |

| Record name | (2H-1,3-Benzodioxol-5-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62646-09-7 | |

| Record name | (2H-1,3-Benzodioxol-5-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 1,3-Benzodioxole Carbaldehyde with Hydrazine Hydrate

The most common laboratory synthesis of 1,3-Benzodioxol-5-ylhydrazine involves the condensation reaction between 1,3-benzodioxole-5-carbaldehyde (also known as piperonal) and hydrazine hydrate. This reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or absolute ethanol.

- Reaction conditions: Reflux for 2–4 hours.

- Solvent: Absolute ethanol or ethanol.

- Yield: Typically high, around 85–90%.

- Purification: Evaporation under reduced pressure followed by recrystallization or column chromatography.

This method is favored due to its straightforwardness and the availability of starting materials. The reaction mechanism involves nucleophilic attack of hydrazine on the aldehyde carbonyl, forming a hydrazone intermediate that is subsequently reduced or stabilized to yield the hydrazine derivative.

Hydrazinolysis of Benzodioxole Carbonyl Derivatives

Another approach involves hydrazinolysis, where hydrazine reacts with benzodioxole-containing carbonyl compounds such as esters or carboxylic acid derivatives. This method can be a one-pot synthesis, where hydrazine directly displaces leaving groups from carbonyl precursors to form the hydrazine moiety.

- Starting materials: Benzodioxole esters or carboxylic acid derivatives.

- Reagents: Hydrazine hydrate or hydrazine sulfate.

- Conditions: Heating under reflux, often in ethanol or other polar solvents.

- Advantages: Allows direct conversion from esters or acids without isolation of aldehyde intermediates.

Industrial Scale Synthesis

Industrial production methods are less documented but generally involve scaling up the laboratory methods with optimization for yield and purity. Key considerations include:

- Use of continuous flow reactors to improve mixing and heat transfer.

- Optimization of temperature, pressure, and solvent systems to maximize conversion.

- Implementation of purification steps such as crystallization and filtration to obtain high-purity product.

- Safety measures due to the toxicity and reactivity of hydrazine.

Reaction Conditions and Optimization

| Parameter | Typical Laboratory Conditions | Industrial Considerations |

|---|---|---|

| Temperature | Reflux (~78°C in ethanol) | Controlled heating, possibly higher temperatures with pressure control |

| Solvent | Ethanol, absolute ethanol | Ethanol or other polar solvents, solvent recycling implemented |

| Reaction Time | 2–4 hours | Reduced by continuous flow or microwave-assisted synthesis |

| Hydrazine Source | Hydrazine hydrate | Hydrazine hydrate or hydrazine derivatives with purity control |

| Purification | Recrystallization, column chromatography | Crystallization, filtration, solvent recovery |

Chemical Reaction Analysis

This compound can undergo further chemical transformations, but its preparation focuses on the formation of the hydrazine moiety attached to the benzodioxole ring.

- Oxidation: The hydrazine group can be oxidized to form azo or nitroso derivatives.

- Reduction: Hydrazine moiety can be reduced or modified to amines.

- Substitution: The hydrazine nitrogen atoms can participate in nucleophilic substitution to form hydrazones or other derivatives.

Common reagents used in these transformations include hydrogen peroxide, potassium permanganate (oxidation), sodium borohydride, lithium aluminum hydride (reduction), and alkyl halides or acyl chlorides (substitution).

Representative Experimental Procedure (Literature Example)

-

- Dissolve 1,3-benzodioxole-5-carbaldehyde (piperonal) in absolute ethanol.

- Add hydrazine hydrate dropwise under stirring.

- Reflux the mixture for 2 hours.

- Cool the reaction mixture and evaporate the solvent under reduced pressure.

- Purify the crude product by recrystallization from ethanol or by column chromatography.

- Dry the purified compound under vacuum.

Yield: Approximately 90%.

- Physical state: Yellowish solid or oil depending on purity.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation with hydrazine | 1,3-Benzodioxole-5-carbaldehyde | Hydrazine hydrate | Reflux in ethanol, 2–4 h | 85–90 | Most common, straightforward |

| Hydrazinolysis of esters/acids | Benzodioxole esters or acids | Hydrazine hydrate | Reflux in ethanol | 70–85 | One-pot synthesis, avoids aldehyde step |

| Industrial scale synthesis | Same as lab methods | Hydrazine hydrate | Optimized batch/flow | Variable | Scale-up with process optimization |

Research Findings and Notes

- The condensation method is well-established and yields high purity products suitable for further chemical modifications.

- Hydrazinolysis offers a versatile route when aldehydes are unstable or difficult to isolate.

- Industrial methods focus on safety and efficiency due to hydrazine’s toxicity.

- The hydrazine moiety in this compound is reactive, enabling further derivatization for pharmaceutical applications.

- Purification techniques are critical to remove unreacted hydrazine and side products, ensuring compound stability and safety.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-ylhydrazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[1,3]dioxole oxides, while substitution reactions can produce a variety of substituted benzo[1,3]dioxole derivatives .

Scientific Research Applications

Medicinal Chemistry

1,3-Benzodioxol-5-ylhydrazine has been investigated for its pharmacological properties:

- Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial effects against various bacterial and fungal strains. In controlled studies, these derivatives exhibited inhibition of fungal growth, suggesting potential as alternative treatments for infections.

- Anticancer Properties : Research indicates that certain derivatives can inhibit specific enzymes involved in cancer metabolism. For example, studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines when used alongside established chemotherapeutic agents like doxorubicin .

Enzyme Inhibition

The compound has been utilized in studies focusing on enzyme inhibition. It has demonstrated the ability to inhibit key enzymes that regulate metabolic pathways, which may be beneficial in treating diseases associated with metabolic dysregulation .

Antioxidant Activity

This compound exhibits antioxidant properties, which are crucial for preventing oxidative stress-related cellular damage. Compounds with similar structures are known to scavenge free radicals effectively .

Case Studies

Industrial Applications

In addition to its research applications, this compound has potential uses in industry:

- Sensor Development : Its unique electronic properties make it suitable for developing sensors that can detect specific chemical or biological substances.

- Material Science : The compound can be used to synthesize materials with tailored electronic or optical properties, contributing to advancements in nanotechnology and photonics.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-ylhydrazine and its derivatives often involves interaction with biological macromolecules, such as proteins and nucleic acids. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity . In the case of anticancer activity, the compound may induce apoptosis or cell cycle arrest in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functionalization

- Thiosemicarbazones: The sulfur atom in thiosemicarbazides (e.g., compound A) enables chelation with transition metals, which is absent in non-sulfur analogues like benzimidazole hydrazides ().

- Oxadiazoles vs. Thiadiazoles : Oxadiazoles () exhibit higher oxidative stability compared to thiadiazoles (), which contain sulfur but lack the oxygen heteroatom.

- Substituent Effects : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the aromatic aldehyde () show altered reaction kinetics compared to electron-donating groups (e.g., methoxy).

Stability and Physicochemical Properties

- Thermal Stability : Oxadiazoles () and benzimidazoles () exhibit higher thermal stability than thiosemicarbazones, which may decompose under prolonged heating.

- Solubility : The benzodioxole ring in 1,3-benzodioxol-5-ylhydrazine derivatives increases hydrophobicity compared to unsubstituted hydrazines ().

- Crystallinity: Thiosemicarbazones () crystallize readily from ethanol, whereas benzimidazole derivatives require polar aprotic solvents (e.g., DMF) ().

Key Research Findings

Synthetic Efficiency : this compound derivatives are synthesized in high yields (70–85%) via straightforward condensation, outperforming multi-step routes for benzimidazoles () and oxadiazoles ().

Structural Versatility : The benzodioxole moiety allows functionalization at the 5-position, enabling diverse pharmacological targeting ().

Limitations : Unlike oxadiazoles (), thiosemicarbazones may exhibit reduced bioavailability due to poor membrane permeability ().

Biological Activity

1,3-Benzodioxol-5-ylhydrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound is characterized by a benzodioxole moiety attached to a hydrazine group. This structural feature is crucial for its biological activity, as it influences the compound's interaction with various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action, including:

- Antioxidant Activity : The compound has shown the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Effects : Studies have demonstrated that it possesses antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains of bacteria and fungi.

- Anticancer Potential : Preliminary findings suggest that this compound may inhibit the proliferation of cancer cells through various pathways, including apoptosis induction.

Biological Activity Overview

The following table summarizes key biological activities of this compound based on recent studies:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value lower than that of conventional antibiotics.

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines revealed that this compound exhibited cytotoxic effects. The IC50 values were found to be comparable to established chemotherapeutic agents such as doxorubicin, suggesting potential as a chemotherapeutic agent. The mechanism appears to involve cell cycle arrest and apoptosis induction.

Q & A

What are the optimized synthetic routes for 1,3-Benzodioxol-5-ylhydrazine derivatives, and how can reaction conditions be controlled to improve yield?

Basic Research Focus

The synthesis of this compound derivatives typically involves multi-step protocols. For example, 1,3-Benzodioxol-5-carboxylic acid is first esterified (e.g., using ethanol and acid catalysis) to form ethyl 1,3-benzodioxol-5-carboxylate, followed by hydrazination to yield the carbohydrazide intermediate. Subsequent reactions with arylsulfonyl chlorides in aqueous media generate sulfonohydrazide derivatives .

Key Methodological Considerations :

- Temperature Control : Maintaining mild temperatures (25–40°C) during hydrazide formation prevents decomposition.

- Solvent Selection : Aqueous or mixed-solvent systems enhance reactivity while minimizing side reactions.

- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .

What analytical techniques are critical for confirming the structure and purity of this compound derivatives?

Basic Research Focus

Structural validation requires a combination of spectroscopic and chromatographic methods:

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3200 cm⁻¹ for hydrazides).

- NMR (¹H/¹³C) : Confirms substituent positions and integration ratios (e.g., benzodioxole protons at δ 6.7–7.1 ppm).

- Mass Spectrometry (EI-MS) : Verifies molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for C17H26N2O2 at m/z 290.4) .

- HPLC/Purity Assays : Quantify impurities using reverse-phase columns with UV detection .

How can researchers resolve contradictions between theoretical predictions and experimental data in the biological activity of these compounds?

Advanced Research Focus

Discrepancies often arise from assay variability or unaccounted molecular interactions. Strategies include :

- Dose-Response Repetition : Conduct triplicate MIC assays to validate outliers (e.g., compound 5k showed MIC = 8.37 ± 2.22 μM against E. coli vs. ciprofloxacin at 8.02 ± 2.17 μM ).

- Computational Modeling : Use DFT or molecular docking to predict binding affinities and compare with experimental IC50 values.

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., benzimidazole derivatives in ) to identify trends.

What strategies are effective in establishing structure-activity relationships (SAR) for hydrazine derivatives in antimicrobial studies?

Advanced Research Focus

SAR analysis requires systematic substitution and bioactivity profiling:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, NO2) at the aryl ring to enhance antibacterial potency. For example, 5k (2-hydroxy-3,5-dichlorophenyl) exhibited broad-spectrum activity .

- Scaffold Hybridization : Combine benzodioxole with heterocycles (e.g., thiadiazoles) to modulate lipophilicity and target engagement .

- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., hydrazine –NH– groups) using crystallographic data .

How do crystallographic tools like SHELX assist in the structural elucidation of complex hydrazine derivatives?

Advanced Research Focus

SHELX programs (e.g., SHELXL, SHELXS) enable high-precision refinement of X-ray diffraction

- Twinned Data Handling : SHELXL’s twin law algorithms resolve overlapping reflections in challenging crystals .

- Hydrogen Bonding Networks : ORTEP-3 visualizes intermolecular interactions (e.g., N–H⋯O bonds in oxazine derivatives ).

- Validation : PLATON/SHELXPRO checks for structural anomalies (e.g., incorrect torsion angles) to ensure data integrity .

What synthetic challenges arise in scaling up this compound derivatives, and how can they be mitigated?

Advanced Research Focus

Key Issues :

- Low Solubility : Aggregation during large-scale reactions reduces yields. Use polar aprotic solvents (DMF, DMSO) with sonication.

- Hydrazine Stability : Oxidative degradation is minimized by inert atmospheres (N2/Ar) and light exclusion .

- Byproduct Formation : TLC monitoring (e.g., silica gel, ethyl acetate/hexane eluent) identifies intermediates for timely quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.